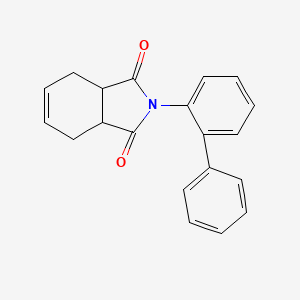
2-(3-phenyl-2-quinoxalinyl)phenol
Übersicht
Beschreibung
2-(3-phenyl-2-quinoxalinyl)phenol, also known as PQP, is a chemical compound that has been extensively researched for its potential use in various scientific applications. PQP is a heterocyclic compound that contains a quinoxaline ring and a phenol group. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
2-(3-phenyl-2-quinoxalinyl)phenol has been studied for its potential use in various scientific applications, including as an anticancer agent, an anti-inflammatory agent, and an antioxidant. 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Wirkmechanismus
The mechanism of action of 2-(3-phenyl-2-quinoxalinyl)phenol is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. Additionally, 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to inhibit the expression of various genes involved in cancer cell growth, including cyclin D1 and c-myc.
Biochemical and Physiological Effects:
2-(3-phenyl-2-quinoxalinyl)phenol has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Additionally, 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer cell growth and metastasis. 2-(3-phenyl-2-quinoxalinyl)phenol has also been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-phenyl-2-quinoxalinyl)phenol has several advantages for use in lab experiments, including its low toxicity and high solubility in water. Additionally, 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to have a wide range of biological activities, making it a versatile compound for use in various scientific applications. However, 2-(3-phenyl-2-quinoxalinyl)phenol also has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research on 2-(3-phenyl-2-quinoxalinyl)phenol, including the development of more efficient synthesis methods, the optimization of its biological activities, and the exploration of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-phenyl-2-quinoxalinyl)phenol and its potential side effects and toxicity. Overall, 2-(3-phenyl-2-quinoxalinyl)phenol has great potential for use in various scientific applications, and further research is needed to fully explore its potential.
Eigenschaften
IUPAC Name |
2-(3-phenylquinoxalin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-18-13-7-4-10-15(18)20-19(14-8-2-1-3-9-14)21-16-11-5-6-12-17(16)22-20/h1-13,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAVXXXJEGLNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333459 | |
| Record name | 2-(3-phenylquinoxalin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Phenylquinoxalin-2-yl)phenol | |
CAS RN |
404344-15-6 | |
| Record name | 2-(3-phenylquinoxalin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4735619.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4735638.png)

![2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4735673.png)
![N-(3-chloro-4-methoxyphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4735680.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4735685.png)
![3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4735687.png)
![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4735690.png)
![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4735692.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4735693.png)
![4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4735700.png)
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4735706.png)
